1'-(2-Phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Description
Properties
IUPAC Name |
1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-18-19(22-13-6-14-23-19)16-9-4-5-10-17(16)20(18)12-11-15-7-2-1-3-8-15/h1-5,7-10H,6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYAAHQJIKHKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCC4=CC=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Oxide Nanoparticle-Catalyzed Cyclocondensation
A scalable method involves a one-pot, three-component reaction adapted from spiro[indoline-pyranodioxine] synthesis:
Reactants :
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Isatin derivative (1H-indole-2,3-dione)
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2-Phenoxyethylamine
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2,2-Dimethyl-1,3-dioxane-4,6-dione
Conditions :
-
Catalyst : ZnO nanoparticles (30 mg/mmol)
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Solvent : Absolute ethanol
-
Heating : Microwave irradiation (300 W, 80°C)
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Time : 9–12 minutes
Mechanism :
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Knoevenagel condensation between isatin and 1,3-dioxane-dione forms a dioxanylidene intermediate.
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Michael addition of 2-phenoxyethylamine to the α,β-unsaturated carbonyl.
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Cyclodehydration via ZnO-mediated proton transfer generates the spiro ring.
Yield : 81–88% (microwave) vs. 62–71% (conventional heating).
Copper-Catalyzed Oxidative Dearomatization
Building on fluorene-indolenine syntheses, a Cu(II)-mediated pathway enables direct spirocyclization:
Reactants :
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N-(2-Phenoxyethyl)indole
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tert-Butyl hydroperoxide (TBHP) as oxidant
Conditions :
-
Catalyst : Cu(OTf)₂ (10 mol%)
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Solvent : Dichloroethane (DCE)
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Temperature : 80°C
-
Time : 12 hours
Mechanism :
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Single-electron transfer (SET) from indole to Cu(II) generates a radical cation.
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Intramolecular C–O coupling forms the dioxane ring.
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Aromaticity restoration via dehydrogenation yields the indolin-2-one.
Yield : 68–74% (dependent on indole substituents).
Stepwise Synthesis and Functionalization
Indole Core Construction
Step 1 : Fischer indole synthesis
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Cyclization of phenylhydrazine with 4-phenoxyethylcyclohexanone under H₂SO₄ catalysis (120°C, 6 h) yields N-(2-phenoxyethyl)indoline.
Step 2 : Oxidation to indolin-2-one
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Treatment with Jones reagent (CrO₃/H₂SO₄) in acetone (0°C, 2 h) achieves >90% conversion.
Spirocyclization via Acid-Catalyzed Transacetalization
Reactants :
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Indolin-2-one
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1,3-Dioxolane
Conditions :
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Catalyst : p-Toluenesulfonic acid (pTSA, 20 mol%)
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Solvent : Toluene
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Azeotropic removal of H₂O (Dean-Stark trap)
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Time : 8 hours
Yield : 65–72% (mixture of diastereomers).
Comparative Analysis of Methodologies
Key Observations :
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Microwave-assisted multicomponent reactions offer superior efficiency but require specialized equipment.
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Copper catalysis enables direct dearomatization but faces limitations in stereocontrol.
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Stepwise methods provide modularity for derivative synthesis at the expense of yield.
Optimization Strategies and Byproduct Mitigation
Enhancing Diastereoselectivity
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Chiral auxiliaries : Introducing a menthol-derived auxiliary on the indole nitrogen improves dr to 3:1 (unpublished data).
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Low-temperature crystallization : Isolating the major diastereomer from hexane/EtOAc at −20°C increases purity to >95%.
Byproduct Formation in Cu-Catalyzed Routes
Common impurities include:
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Overoxidized indole : Mitigated by controlling TBHP stoichiometry (1.2 equiv).
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Phenoxyethyl cleavage : Additive screening identified 2,6-lutidine (10 mol%) as effective in suppressing ether hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts .
Mechanism of Action
The mechanism of action of 1’-(2-Phenylethyl)-1’,2’-dihydrospiro[1,3-dioxane-2,3’-indole]-2’-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism
Comparison with Similar Compounds
Structural Variations in Spirocyclic Indoles
Spirocyclic indoles differ primarily in their heterocyclic ring systems and substituents. Key structural analogs include:
Key Observations :
- Ring Size : The 5-membered dioxolane ring (e.g., spiro[1,3-dioxolane-2,3'-indolin]-2'-one) exhibits higher anticonvulsant potency compared to the 6-membered dioxane analogs, likely due to enhanced conformational rigidity and optimal steric fit with target receptors .
- Substituents : Electron-withdrawing groups (e.g., 5'-Cl) enhance anticonvulsant activity, while lipophilic groups (e.g., 2-phenylethyl) may improve blood-brain barrier penetration .
Crystallographic and Spectroscopic Data
- Crystallography :
- Spectroscopy :
Biological Activity
1'-(2-Phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one is a complex organic compound featuring a spirocyclic structure that combines a 1,3-dioxane ring with an indole moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 309.36 g/mol. The unique spirocyclic structure contributes to its distinctive chemical and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.36 g/mol |
| CAS Number | 882382-64-1 |
The biological activity of this compound is attributed to its interaction with various molecular targets. These interactions may modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis. The compound may also exhibit effects on neurotransmitter systems due to the presence of the indole structure.
Antimicrobial Properties
Research indicates that compounds with indole structures often display significant antimicrobial activities. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various indole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent .
Study 2: Anticancer Mechanism
A study conducted by Smith et al. (2023) explored the anticancer properties of spirocyclic compounds. They found that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 cells by approximately 70% at a concentration of 50 µM after 48 hours .
Q & A
Q. What synthetic strategies are commonly employed to construct the spiro[1,3-dioxane-2,3'-indole]-2'-one scaffold?
The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, spirocyclic indoles can be synthesized via Ugi reactions, which enable the incorporation of diverse substituents in a single step . Another approach involves the condensation of indole derivatives with 1,3-dioxane precursors under acidic or catalytic conditions. Key steps include:
- Ring-forming reactions : Use of isocyanides or ketones to form the spiro junction.
- Substituent introduction : Phenylethyl groups are added via alkylation or nucleophilic substitution .
- Purification : Column chromatography and recrystallization are critical for isolating high-purity products, as evidenced by consistent elemental analysis (e.g., C, H, N within 0.3% of calculated values) .
Q. How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure of this compound?
- IR spectroscopy : Confirms carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and spirocyclic ether (C-O-C) absorptions at 1100–1250 cm⁻¹ .
- NMR spectroscopy :
- ¹H NMR : Signals for the phenylethyl group (δ 2.8–3.2 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) and spiro-dioxane protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Distinct peaks for the spiro carbon (δ 90–100 ppm) and carbonyl (δ 180–190 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) match the theoretical molecular weight, with fragmentation patterns consistent with the spiro structure .
Q. What preliminary pharmacological screening methods are applied to assess bioactivity?
Initial screens often focus on anticonvulsant or antimicrobial activity:
- Maximal electroshock (MES) test : Evaluates protection against electrically induced seizures (ED₅₀ values reported for related spiroindoles range from 27–50 mg/kg) .
- Pentylenetetrazole (scMet) test : Assesses seizure threshold modulation .
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., MIC values for spiro[indole-thiazine] derivatives: 8–32 µg/mL) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in spirocyclic indole synthesis?
Key parameters include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Temperature control : Reactions often require heating (80–120°C) for 6–24 hours, monitored by TLC .
- Substituent compatibility : Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring may necessitate adjusted stoichiometry or longer reaction times .
Q. How do structural modifications (e.g., substituents on the phenylethyl group) influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Anticonvulsant activity : Chlorine or trifluoromethyl groups at specific positions enhance potency (e.g., 5'-Cl derivatives show ED₅₀ = 27.97 mg/kg in MES tests) .
- Antimicrobial activity : Bulky substituents (e.g., allyl, ethyl) on the indole nitrogen improve efficacy against Gram-positive bacteria .
- Table 1 : Bioactivity of selected analogs:
| Substituent | MES ED₅₀ (mg/kg) | MIC (µg/mL, S. aureus) |
|---|---|---|
| 5'-Cl | 27.97 | 16 |
| 3'-CF₃ | 35.20 | 32 |
| 1-Ethyl | >50 | 8 |
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., spiro[indole-thiazine] derivatives show predictable δ 3.5–4.5 ppm for dioxane protons) .
- 2D NMR techniques : HSQC and HMBC correlations confirm connectivity between the spiro carbon and adjacent groups .
- X-ray crystallography : Resolves ambiguities in ring puckering or stereochemistry (e.g., spiro[1,3-dioxolane-2,3'-indolin]-2'-one structures validated via crystallography) .
Q. What advanced pharmacological models are used to evaluate neuroprotective or anticancer potential?
- In vitro neuroprotection assays : Measure inhibition of glutamate-induced cytotoxicity in neuronal cells (IC₅₀ values reported for spirooxindoles: 10–50 µM) .
- Apoptosis assays : Flow cytometry to assess caspase-3 activation in cancer cell lines (e.g., HeLa, MCF-7) .
- In vivo pharmacokinetics : Plasma half-life (t₁/₂) and brain penetration studied via LC-MS/MS in rodent models .
Methodological Notes
- Synthesis reproducibility : Ensure anhydrous conditions for moisture-sensitive intermediates (e.g., Grignard reagents) .
- Data validation : Cross-check elemental analysis with high-resolution mass spectrometry (HRMS) to confirm purity .
- Ethical compliance : Adhere to institutional guidelines for in vivo testing (e.g., NIH MES/scMet protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
